2-Amino-2,4-dimethylpentanenitrile
Overview
Description
2-Amino-2,4-dimethylpentanenitrile is a type of aminonitrile, a compound that contains both an amino group and a nitrile group. Aminonitriles are important intermediates in organic synthesis due to their versatility in chemical reactions. They can be used to synthesize a variety of optically active compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Synthesis Analysis
The synthesis of optically active aminonitriles can be achieved from ketones, amino-dioxanes, and hydrocyanic acid. In one study, the optically active crystalline aminonitriles were obtained using this method, which involves the creation of new centers of chirality . This process is significant as it allows for the production of compounds with specific optical activities, which can be essential for the activity of certain drugs.
Molecular Structure Analysis
The molecular structure of aminonitriles can be characterized by various analytical techniques. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined using single-crystal X-ray diffraction. This compound crystallizes in the triclinic space group and features a dihydropyridine ring and a cyclohexene ring, both adopting sofa conformations . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Aminonitriles can participate in various chemical reactions due to the presence of reactive amino and nitrile groups. The study of their reactivity is important for the synthesis of new organic compounds. For example, the electron-rich reactive sites in aminonitriles are typically located over the nitrogen atoms of the cyanide groups, which can be a focal point for nucleophilic attacks in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminonitriles can be explored through experimental and theoretical methods. Density Functional Theory (DFT) is often used to analyze the electronic properties of these compounds. For instance, the energy band gap of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane was computed to be at -1.800349 eV, indicating lower kinetic stability and higher reactivity. The molecular electrostatic potential map can reveal electron-rich areas, which are indicative of potential reactivity sites . These properties are essential for understanding how aminonitriles will behave in different environments and in chemical reactions.
Scientific Research Applications
Alzheimer's Disease Diagnosis :
- (Shoghi-Jadid et al., 2002) utilized a derivative of 2-Amino-2,4-dimethylpentanenitrile in conjunction with positron emission tomography (PET) to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique offers significant potential in the diagnostic assessment and monitoring of Alzheimer's disease.
Astrobiology and Organic Chemistry :
- The work of (Cronin & Pizzarello, 1997) on meteoritic amino acids, including 2-Amino-2,3-dimethylpentanoic acid, highlights its presence in the Murchison meteorite and its implication in the asymmetric influence on organic chemical evolution before the origin of life.
Photophysics and Molecular Dynamics :
- A study by (Köhn & Hättig, 2004) on 4-(N,N-Dimethyl-amino)benzonitrile, related to 2-Amino-2,4-dimethylpentanenitrile, investigates the excited state structures and electronic decoupling in this molecule. This research provides insight into molecular dynamics and photophysics.
Synthesis and Antimicrobial Activities :
- Research by (Behbehani et al., 2011) demonstrates the use of derivatives of 2-Amino-2,4-dimethylpentanenitrile in synthesizing new compounds with significant antimicrobial activities. This work contributes to the development of novel antimicrobial agents.
Catalysis and Synthetic Chemistry :
- A study by (He et al., 2014) shows an efficient approach for synthesizing functionalized compounds using malononitrile, a compound related to 2-Amino-2,4-dimethylpentanenitrile, offering advancements in catalysis and synthetic chemistry.
DNA Structure and Dynamics :
- Research by (Rachofsky et al., 2001) on 2-Aminopurine, an analog of adenine and structurally related to 2-Amino-2,4-dimethylpentanenitrile, provides insights into DNA structure and dynamics. This work is crucial for understanding protein-induced conformational changes in DNA.
Green Chemistry :
- (Shirini & Daneshvar, 2016) demonstrate the use of taurine, a semi-essential amino acid, as a green bio-organic catalyst for promoting organic reactions with malononitrile. This research is a significant contribution to green chemistry.
Safety And Hazards
properties
IUPAC Name |
2-amino-2,4-dimethylpentanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6(2)4-7(3,9)5-8/h6H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTTZMKZMXANFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044899 | |
Record name | 2-Amino-2,4-dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-2,4-dimethyl-pentane nitrile appears as a clear red liquid with an ammonia-like odor. Less dense than water and insoluble in water. Toxic by ingestion, inhalation and skin absorption. Produces toxic fumes during combustion., Liquid | |
Record name | 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentanenitrile, 2-amino-2,4-dimethyl- | |
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Product Name |
2-Amino-2,4-dimethylpentanenitrile | |
CAS RN |
26842-43-3 | |
Record name | 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Amino-2,4-dimethylpentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26842-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-2,4-dimethylpentanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026842433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 2-amino-2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2,4-dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2,4-dimethylvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-2,4-DIMETHYLPENTANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1687739RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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